molecular formula C8H15ClN2OS B1520273 N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-95-1

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1520273
CAS RN: 1251923-95-1
M. Wt: 222.74 g/mol
InChI Key: GIMPOJOCIJJDAF-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a complex organic compound. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . It also contains a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The carboxamide group is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropyl groups are typically produced in a cyclopropanation reaction . The synthesis of similar compounds often involves complex organic reactions, including the formation of the thiazolidine ring and the attachment of the cyclopropylmethyl group .


Molecular Structure Analysis

The cyclopropyl group is a highly strained three-membered ring, which can have interesting effects on the reactivity of the molecule . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen .

Scientific Research Applications

Synthesis Methods

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is related to thiazolidine derivatives, which have been synthesized through various methods. For instance, Nötzel et al. (2001) described a method to synthesize 5-spirocyclopropane-annelated thiazoline-4-carboxylates from thiocarboxamides and 2-chloro-2-cyclopropylideneacetates under basic conditions. The thiazolines obtained are cysteine derivatives with a cyclopropyl group, which can be hydrolyzed to the hydrochloride salt of the amino acid by heating in acid. This process yields 5-spirocyclopropane-annelated thiazinones and thiazolinecarboxylates under different conditions (Nötzel et al., 2001).

Chemical Properties and Applications

The synthesized thiazolidine derivatives are known to have significant applications, particularly in the field of medicinal chemistry. For instance, Liu et al. (2011) synthesized a series of thiazolidine-4-carboxylic acid derivatives and evaluated them for their ability to inhibit neuraminidase of influenza A virus. Among these, compound 4f showed notable inhibitory activity, suggesting the potential of these compounds in designing novel influenza NA inhibitors based on the thiazolidine ring (Liu et al., 2011).

Furthermore, the structural versatility of thiazolidine derivatives is highlighted by their use in synthesizing various other heterocyclic compounds with potential biological activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antimicrobial activities. This indicates the utility of thiazolidine derivatives as scaffolds in synthesizing compounds with potential therapeutic benefits (Patel & Patel, 2010).

The applications of thiazolidine derivatives are not limited to medicinal chemistry but extend to materials science as well. For instance, Aktan et al. (2017) conducted structural and physicochemical characterization of carboxamides and their Cu(II), Zn(II) complexes, demonstrating antibacterial activities against E. coli. These compounds showcase the potential of thiazolidine derivatives in material science, particularly in developing materials with antimicrobial properties (Aktan, Gündüzalp, & Özmen, 2017).

properties

IUPAC Name

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c11-8(7-4-12-5-10-7)9-3-6-1-2-6;/h6-7,10H,1-5H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMPOJOCIJJDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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